molecular formula C6H10N2O4 B190492 Urocanic acid CAS No. 104-98-3

Urocanic acid

Cat. No.: B190492
CAS No.: 104-98-3
M. Wt: 174.15 g/mol
InChI Key: QOBBBAYBOIGDFM-SEPHDYHBSA-N
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Description

Urocanic acid is a crystalline acid normally present in human skin that is believed to act as a screening agent for ultraviolet radiation .


Synthesis Analysis

This compound is formed from L-histidine through the action of histidine ammonialyase (also known as histidase or histidinase) by elimination of ammonium. In the liver, this compound is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid . Analytical methods that explore this compound isomerization are indispensable to fully understand the deleterious effects mediated by this biomarker .


Molecular Structure Analysis

The molecular formula of this compound is C6H6N2O2. It is an alpha, beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3 . The IUPAC name is (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid .


Chemical Reactions Analysis

This compound is a chromophore found in the skin that has been identified as an important immunosuppressant and carcinogenesis mediator through its photoisomerization from trans to cis form induced by ultraviolet radiation .


Physical And Chemical Properties Analysis

This compound is an alpha, beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3. It is a metabolite of hidtidine. It has a role as a chromophore and a human metabolite .

Scientific Research Applications

  • Photoprotection and Photocarcinogenesis : UCA, located in the stratum corneum, acts as a major epidermal chromophore for UV radiation. It was initially considered a natural sunscreen but later identified as a mediator of photoimmunosuppression and a factor in photocarcinogenesis (Gibbs & Norval, 2011).

  • Photochemistry and Photobiology : UCA's history traces back over a century, gaining interest for its role as a natural sunscreen and specific photoprotecting agent for DNA due to the overlap of its absorption spectra with DNA. It has become a focal point in research related to photoimmunosuppression since the 1980s (Mohammad, Morrison, & Hogenesch, 1999).

  • Analytical Methods for UCA Isomerization : Research on analytical methods to study UCA isomerization is crucial for understanding its effects on immunosuppression and carcinogenesis. Techniques like HPCE, Raman spectroscopy, GC, HPLC, and MS have been developed for this purpose, with HPLC methods showing advantages for in vivo analysis (Lima et al., 2020).

  • Enhancement of UV-induced Tumor Yield : Topical application of UV-irradiated UCA can increase tumor yield and malignancy in hairless mice, suggesting that UV photoproducts of UCA can suppress contact hypersensitivity and enhance UV photocarcinogenesis (Reeve et al., 1989).

  • Antitumoral Potential : UCA has been shown to inhibit protein synthesis in tumor cells, slowing their growth. This indicates its potential as an antitumoral drug (Burobin et al., 1985).

  • Immunosuppressive Role : As a photoreceptor for UV light, UCA isomerizes from trans to cis form and may mediate transient alterations in immune surveillance, leading to UV-induced immunosuppression (Norval, Simpson, & Ross, 1989).

  • Immunosuppressant in Allotransplantation : UCA has been investigated as an immunosuppressive agent in murine allotransplantation, showing potential in prolonging graft survival (Guymer & Mandel, 1993).

  • Molecular Environment and Photoisomerization : The kinetics of UCA's trans-cis photoisomerization, linked to the suppression of the immune system, vary with solvent polarity, indicating a polar intermediate in the isomerization process (Wallis, Smith, & Dunford, 2004).

  • Radiationless Deactivation Processes : Studies on the rotameric forms of UCA tautomers reveal insights into photochemical processes for radiationless excited-state deactivation, important for understanding its complex photochemistry and potential links to skin cancer and photoimmunosuppression (Tuna, Sobolewski, & Domcke, 2014).

  • Photochemistry, Photobiology, and Photoimmunology : Recent research on UCA highlights its role in immunosuppression, skin cancer development, and skin barrier function, underscoring its importance in dermatological research (Gibbs, Tye, & Norval, 2008).

  • Caution in Cosmetic Formulations : Urocanic acid should be used cautiously in sunscreen and cosmetic formulations due to the potential production of reactive intermediates following UV-B absorption (Hanson & Simon, 1997).

Mechanism of Action

Target of Action

Urocanic acid (UCA) is an intermediate in the catabolism of L-histidine . It is synthesized in the skin, liver, and brain . The primary targets of UCA are the enzymes histidine ammonialyase (also known as histidase or histidinase) and urocanate hydratase (or urocanase) .

Mode of Action

UCA is formed from L-histidine through the action of histidine ammonialyase by elimination of ammonium . In the liver, UCA is transformed by urocanate hydratase to 4-imidazolone-5-propionic acid and subsequently to glutamic acid . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid (cis-UCA) . The cis form is known to activate regulatory T cells .

Biochemical Pathways

UCA is a part of the metabolic pathway from L-histidine to glutamic acid . It is formed from L-histidine by the action of histidine ammonialyase, and in the liver, it is further metabolized by urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Pharmacokinetics

The pharmacokinetics of UCA involve its synthesis in the skin, liver, and brain, and its transformation in the liver . Inherited deficiency of urocanase leads to elevated levels of UCA in the urine, a condition known as urocanic aciduria .

Result of Action

UCA has multiple roles in health and disease. It acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . Cis-UCA has immunomodulatory properties linked with several cutaneous diseases such as skin cancer, atopic dermatitis, and urticaria and associates with systemic diseases including multiple sclerosis .

Action Environment

UCA is found predominantly in the stratum corneum of the skin, where it acts as a major natural moisturizing factor and maintains its acid pH . It is likely that most of it is derived from filaggrin catabolism, a histidine-rich protein . UV irradiation leads to the interconversion of the two stereoisomers trans-UCA and cis-UCA . The environment, particularly UV radiation, plays a significant role in influencing UCA’s action, efficacy, and stability .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Research on analytical methods that explore urocanic acid isomerization is indispensable to fully understand the deleterious effects mediated by this biomarker . The current challenges and possible future directions of chitosan derivatives as gene carriers are also proposed .

Biochemical Analysis

Biochemical Properties

In the liver, urocanic acid is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .

Cellular Effects

This compound is found predominantly in the stratum corneum of the skin where it acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid . The cis form is known to activate regulatory T cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from L-histidine by the enzyme histidine ammonia-lyase . This reaction involves the elimination of ammonium. In the liver, this compound is further metabolized by the enzyme urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Temporal Effects in Laboratory Settings

It is known that this compound can be converted to cis-urocanic acid when exposed to UVB radiation .

Dosage Effects in Animal Models

It is known that this compound was first isolated from the urine of a dog .

Metabolic Pathways

This compound is involved in the metabolic pathway of L-histidine catabolism . It is formed from L-histidine by the action of histidine ammonia-lyase and is further metabolized in the liver by urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Transport and Distribution

It is known that this compound is found predominantly in the stratum corneum of the skin .

Subcellular Localization

It is known that this compound is found predominantly in the stratum corneum of the skin .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Urocanic acid involves the conversion of L-histidine to urocanic acid through a series of chemical reactions.", "Starting Materials": [ "L-histidine", "Sodium hydroxide", "Hydrogen peroxide", "Sodium hypochlorite" ], "Reaction": [ "L-histidine is treated with sodium hydroxide to form urocanic acid", "The resulting solution is then treated with hydrogen peroxide to oxidize the urocanic acid", "Sodium hypochlorite is added to the solution to further oxidize the urocanic acid", "The solution is then acidified to form the final product, urocanic acid" ] }

104-98-3

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate

InChI

InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;;

InChI Key

QOBBBAYBOIGDFM-SEPHDYHBSA-N

Isomeric SMILES

C1=C(NC=N1)/C=C/C(=O)O.O.O

SMILES

C1=C(NC=N1)C=CC(=O)O

Canonical SMILES

C1=C(NC=N1)C=CC(=O)O.O.O

melting_point

225 °C

104-98-3

physical_description

Solid

solubility

1.5 mg/mL at 17 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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